molecular formula C6H4ClN3O B598926 6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 1198475-34-1

6-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B598926
CAS RN: 1198475-34-1
M. Wt: 169.568
InChI Key: JGCFLHOSBGDGHT-UHFFFAOYSA-N
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Description

6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a nitrogen-containing heterocycle that has been considered to be biologically active . It has shown intriguing activities as tankyrase inhibitors, stearoyl CoA desaturase inhibitors, Eg5 inhibitors, melanin-concentrating hormone receptor (MCH)-R1 antagonists, and CRF1 receptor antagonists . Notably, many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .


Synthesis Analysis

The synthesis of this compound involves several steps. The preparation of compound involved chlorination of 3-chloro-1-pyrrole-2-carboxylic acid using the Vilsmeier reagent, followed by further amination to produce 1-pyrrole-2-carboxamide in good to excellent yield . A reaction mixture with NaOH, NH Cl, and NaClO led to the formation of the aminopyrrole . The aminopyrroles were then reacted with EDC·HCl and Boc-L-alanine in THF to give the desired aminopyrrolocarbamate in good to excellent yield .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. The molecule contains a pyrrole ring fused with a triazine ring, which is further substituted with a chlorine atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include chlorination, amination, and intramolecular cyclization . The reactions require high temperatures and long reaction times to obtain the desired products .

Scientific Research Applications

Synthesis and Chemical Properties

  • A diversity-oriented synthesis approach has been developed to construct 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives. This methodology, which emphasizes pot, atom, and step economy, allows the efficient production of drug-like small molecules through copper-promoted reactions, forming at least six bonds in one pot (Xiang et al., 2013).
  • A scalable synthesis route for Pyrrolo[2,1-f][1,2,4]triazine, a key starting material in the production of the antiviral drug remdesivir, has been described. This methodology, which yields compound 1 in 55% overall yield, utilizes simple building blocks and a two-vessel-operated process, providing insights into the process safety, impurity profiles, and scalability (Roy et al., 2021).

Chemical Transformations and Applications

  • Novel pyrrolo[2,1-f][1,2,4]triazine C-nucleosides have been synthesized, with structural variations at position 7 of 4-aza-7,9-dideazaadenine. Among these analogues, certain pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides displayed potent cytotoxic activity against a variety of cancer cell lines (Li et al., 2018).
  • The molecular structure of a 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding and pi-pi stacking interactions, highlighting its potential in further chemical and biological applications (Hwang et al., 2006).

Material Science and Sensor Development

  • An innovative ytterbium(III) PVC membrane electrode utilizing 6-methy-4-{[1-(1H-pyrrol-2-yl)methylidene]amino}-3-thioxo-3,4dihydro-1,2,4-triazin-5(2H)-one (PMTO) as an ionophore has been developed. This electrode showed promising results for Yb(3+) detection over a wide concentration range, with notable selectivity and practical applicability in various analytical contexts (Zamani et al., 2007).

Future Directions

The future directions for the research and development of 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one could involve the development of more efficient synthesis methods , as well as further investigation into its biological activities and potential applications in the treatment of various diseases .

properties

IUPAC Name

6-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFLHOSBGDGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NC=NN2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670661
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198475-34-1
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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